8-Bromo-7-fluoro-3-nitroquinoline
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Overview
Description
8-Bromo-7-fluoro-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine, fluorine, and nitro groups into the quinoline structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 7-fluoroquinoline followed by nitration. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-fluoro-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 8-Bromo-7-fluoro-3-aminoquinoline, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
8-Bromo-7-fluoro-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-3-nitroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine, fluorine, and nitro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the bromine and nitro groups, resulting in different reactivity and biological activity.
8-Bromoquinoline: Lacks the fluorine and nitro groups, affecting its chemical properties.
3-Nitroquinoline: Lacks the bromine and fluorine groups, leading to distinct applications.
Uniqueness: 8-Bromo-7-fluoro-3-nitroquinoline is unique due to the combined presence of bromine, fluorine, and nitro groups, which confer specific chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C9H4BrFN2O2 |
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Molecular Weight |
271.04 g/mol |
IUPAC Name |
8-bromo-7-fluoro-3-nitroquinoline |
InChI |
InChI=1S/C9H4BrFN2O2/c10-8-7(11)2-1-5-3-6(13(14)15)4-12-9(5)8/h1-4H |
InChI Key |
JICLFARNJNKVSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)[N+](=O)[O-])Br)F |
Origin of Product |
United States |
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